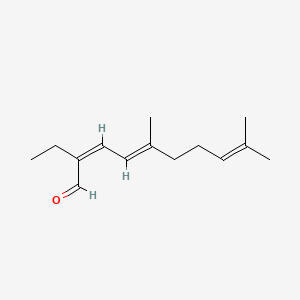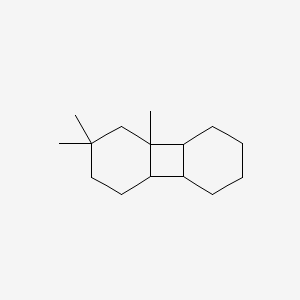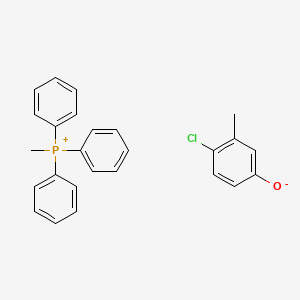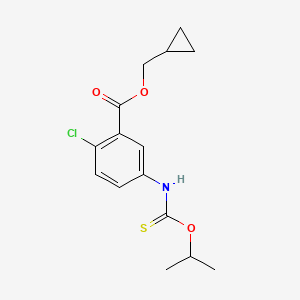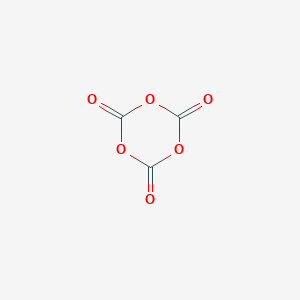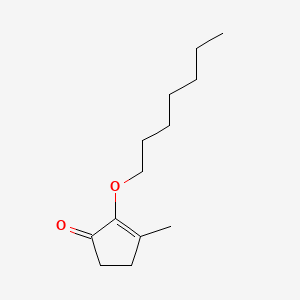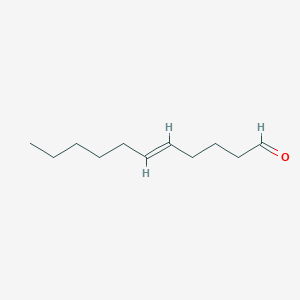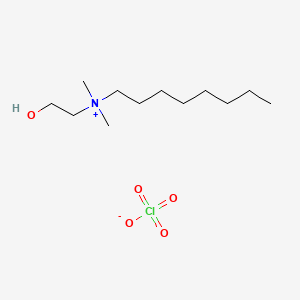
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a complex organic compound with the molecular formula C21H14BrN3O3 This compound is characterized by the presence of an anthracene core substituted with amino, bromo, and benzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of anthracene followed by nitration and subsequent reduction to introduce the amino groups. The final step involves the coupling of the brominated anthracene derivative with 2-aminobenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-2-anthryl)benzamide
- 2-Amino-N-(4-amino-3-chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
- 2-Amino-N-(4-amino-3-iodo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide
Uniqueness
2-Amino-N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions, such as chlorine or iodine, which may exhibit different chemical and biological properties .
Eigenschaften
CAS-Nummer |
71411-91-1 |
|---|---|
Molekularformel |
C21H14BrN3O3 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
2-amino-N-(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H14BrN3O3/c22-13-9-15(25-21(28)12-7-3-4-8-14(12)23)16-17(18(13)24)20(27)11-6-2-1-5-10(11)19(16)26/h1-9H,23-24H2,(H,25,28) |
InChI-Schlüssel |
YHYAQHDHPRUMPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC(=O)C4=CC=CC=C4N)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



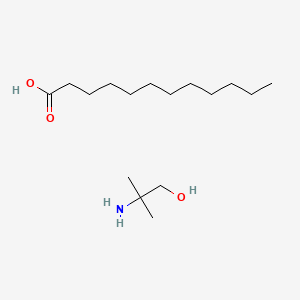


![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
